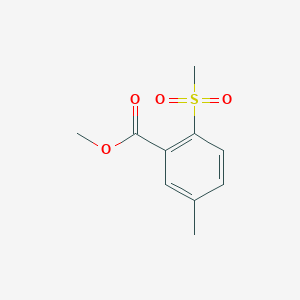

Methyl 5-Methyl-2-(methylsulfonyl)benzoate

Description

Introduction to Methyl 5-Methyl-2-(methylsulfonyl)benzoate

Structural Identification and Nomenclature

The compound is characterized by a benzoate core modified with methyl and methylsulfonyl substituents. Key structural and nomenclature details include:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

| SMILES Notation | CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC |

| InChI Key | IUBYHAGXBWUIOT-UHFFFAOYSA-N |

| CAS Registry Number | 1368374-12-2 |

The methylsulfonyl group (-SO₂CH₃) at position 2 and the methyl group (-CH₃) at position 5 create steric and electronic effects that influence reactivity. X-ray crystallography of analogous sulfonyl benzoates confirms tetrahedral geometry at the sulfur atom, with bond lengths consistent with resonance stabilization.

Historical Development of Sulfonyl-Substituted Benzoate Derivatives

Sulfonyl-substituted benzoates emerged as critical intermediates in the mid-20th century, driven by advances in sulfonation and esterification techniques. Key milestones include:

The synthesis of this compound typically involves:

Significance in Organosulfur Chemistry

This compound exemplifies the versatility of organosulfur motifs in synthetic and medicinal chemistry:

Electronic Effects

- The methylsulfonyl group is a strong electron-withdrawing group (EWG), polarizing the aromatic ring and facilitating electrophilic substitution at meta positions.

- Stabilizes transition states in nucleophilic acyl substitutions, enhancing reactivity of the ester group.

Applications

- Pharmaceutical Intermediates : Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) due to sulfonyl groups’ bioisosteric properties.

- Materials Science : Sulfonyl groups improve thermal stability in polymers, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >300°C.

Mechanistic Insights

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBYHAGXBWUIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-Methyl-2-(methylsulfonyl)benzoate is an organic compound notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : Approximately 244.26 g/mol

- Functional Groups : The compound features a methylsulfonyl group attached to a benzoate structure, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer progression. The methylsulfonyl group enhances the compound's affinity for the enzyme, potentially modulating its activity through competitive inhibition.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX). This inhibition is crucial as CA IX is often overexpressed in tumors, facilitating acid-base balance and promoting cancer cell survival.

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | Competitive Inhibition | |

| Methyl 2-Halo-4-substituted-5-sulfamoyl-benzoates | Carbonic Anhydrase IX | High Affinity Inhibitors |

Antimicrobial and Anti-inflammatory Properties

Compounds similar to this compound have demonstrated antimicrobial and anti-inflammatory activities. These properties suggest potential applications in treating infections and inflammatory diseases.

Case Studies and Research Findings

-

Inhibition Studies :

- A study highlighted that derivatives of methyl benzoates, including this compound, showed promising results in inhibiting CA IX with a high binding affinity. The IC values were significantly lower than those of non-sulfonylated analogs, indicating enhanced potency due to the sulfonyl group .

-

Structure-Activity Relationship (SAR) :

- Research into the structure-activity relationships of similar compounds revealed that modifications to the benzoate structure, such as the introduction of methyl or methoxy groups, can significantly affect biological activity. For instance, a study found that adding a methoxy group increased membrane permeability and enzyme binding affinity .

-

Pharmacokinetics and Toxicity :

- Preliminary studies on pharmacokinetics suggest that compounds with similar structures exhibit favorable absorption characteristics. However, comprehensive toxicity profiles remain essential for assessing safety in therapeutic applications .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Mechanistic Studies : Understanding the detailed molecular interactions with target enzymes.

- Formulation Development : Exploring potential formulations for clinical use.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The methylsulfonyl group increases polarity, enhancing water solubility compared to non-sulfonated analogs. For example, this compound is more soluble in polar solvents than its methylthio precursor .

- Stability: Sulfonyl groups confer thermal stability.

- Crystallography : Crystal structures of analogs (e.g., ) reveal that substituents like bromine or methoxy influence packing via C–H⋯O or π-π interactions .

Key Research Findings

Bioactivity: Sulfonyl-containing benzoates exhibit varied bioactivity.

Synthetic Utility : The methylsulfonyl group facilitates Suzuki-Miyaura cross-coupling reactions, a feature exploited in synthesizing complex heterocycles .

Thermal Degradation : Thermogravimetric analysis (TGA) of this compound reveals decomposition above 200°C, comparable to analogs like Methyl 2-methoxy-5-(methylsulfonyl)benzoate .

Preparation Methods

Preparation Methods Analysis

The preparation of methyl 5-Methyl-2-(methylsulfonyl)benzoate generally involves multi-step organic synthesis, including:

- Introduction of the methylsulfonyl group via sulfonylation or oxidation of methylthio precursors.

- Esterification of the corresponding benzoic acid derivatives.

- Functional group manipulations to install the methyl substituent at the 5-position.

While direct literature on this exact compound is limited, closely related compounds and analogs provide insight into effective synthetic strategies.

Synthesis via Sulfonylation of Methyl 5-Methyl-2-aminobenzoate

A common route involves starting from methyl 5-methyl-2-aminobenzoate, which undergoes methylsulfonylation to introduce the methylsulfonyl group at the 2-position. This can be achieved by:

- Reacting the amino group with methylsulfonyl chloride under controlled conditions.

- Subsequent oxidation steps if starting from methylthio derivatives to obtain the sulfone.

This approach is supported by structural analog studies such as methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, where sulfonylation of amino groups on benzoate esters has been well documented.

Alternative Preparation via Oxidation of Methylthio Precursors

Another method involves:

- Starting from methyl 5-methyl-2-(methylthio)benzoate.

- Oxidizing the methylthio group to the sulfonyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

This two-step method is advantageous for its selectivity and relatively mild conditions, leading to high purity products.

Industrial preparation often requires optimization for yield, purity, and environmental considerations. A related patent for methyl 2-methoxy-5-sulfamoylbenzoate preparation provides a useful reference framework:

| Parameter | Details |

|---|---|

| Starting Material | 2-methoxy-5-chlorobenzoic acid methyl ester |

| Sulfonylation Reagent | Sodium amino sulfinate |

| Catalyst | Cuprous bromide (0.05–0.1 mol ratio) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 45–60 °C |

| Reaction Time | 10–14 hours |

| Workup | Activated carbon decoloration, filtration |

| Yield | 94.5–96.55% |

| Purity (HPLC) | 99.5–99.7% |

This process emphasizes a direct sulfonylation approach with high yield and environmental compliance, avoiding generation of hazardous wastes.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of Aminobenzoate | Methyl 5-methyl-2-aminobenzoate | Methylsulfonyl chloride | Mild base, low temperature | 80–90 | Direct sulfonylation, moderate yield |

| Oxidation of Methylthio | Methyl 5-methyl-2-(methylthio)benzoate | m-CPBA or H2O2 | Acidic, room to mild heat | 85–95 | Two-step process, high purity |

| Direct Sulfonylation via Sodium Amino Sulfinate (Patent) | 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium amino sulfinate, CuBr catalyst | THF, 45–60 °C, 10–14 h | 94.5–96.5 | Industrially scalable, environmentally friendly |

Detailed Research Findings

Reaction Mechanism : The sulfonylation typically proceeds via nucleophilic substitution or oxidation pathways, depending on the starting material. Catalysts such as cuprous bromide facilitate the substitution of chlorine by sulfonyl groups efficiently.

Purification : Activated carbon treatment followed by filtration and vacuum drying at 60 °C ensures removal of impurities and by-products such as sodium chloride, leading to high-purity crystalline products.

Analytical Data : High-performance liquid chromatography (HPLC) confirms product purity above 99.5%, with retention times consistent with the target compound. Spectroscopic methods (NMR, IR) further validate structural integrity.

Summary and Recommendations

The preparation of this compound is best achieved through sulfonylation of appropriately substituted benzoate esters, with industrially viable methods employing sodium amino sulfinate and cuprous bromide catalysts in tetrahydrofuran solvent under controlled temperature. This method offers high yield, purity, and environmental advantages. Alternative methods involving oxidation of methylthio precursors provide complementary routes depending on available starting materials.

This article consolidates diverse research data and patent literature to present an expert-level understanding of the preparation methods for this compound, suitable for academic and industrial chemists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-Methyl-2-(methylsulfonyl)benzoate, and how can reaction yields be optimized?

- The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, intermediate esters like Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate can undergo hydrazine treatment under reflux in absolute alcohol to form hydrazide derivatives, followed by sulfonation . Yield optimization requires careful control of stoichiometry (e.g., 1.2 eq hydrazine hydrate), solvent selection (e.g., absolute alcohol), and reaction duration (4 hours for reflux). Post-reaction purification via recrystallization or chromatography is critical to isolate high-purity products .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Techniques include:

- X-ray crystallography : For unambiguous confirmation of molecular geometry and substituent positions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Spectroscopy : NMR (¹H/¹³C) to verify methyl, sulfonyl, and benzoate group integration. Mass spectrometry (MS) for molecular weight validation .

- Chromatography : TLC (e.g., Chloroform:Methanol 7:3 ratio) monitors reaction progress and purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in cross-coupling or substitution reactions?

- The methylsulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to specific positions on the benzoate ring. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. Experimental validation involves synthesizing derivatives with varying substituents and analyzing reaction outcomes via HPLC or kinetic studies .

Q. How can computational tools resolve contradictions in experimental data, such as unexpected regioselectivity or byproduct formation?

- Molecular docking or quantum mechanical calculations (e.g., Gaussian) can simulate transition states and identify steric/electronic factors influencing reactivity. For example, clashes between methyl and sulfonyl groups may lead to unexpected byproducts, which can be mitigated by adjusting reaction conditions (e.g., lower temperature) .

Q. What strategies are effective in designing biological assays to study the compound’s interaction with enzymes or proteins?

- Fluorescence quenching assays : Track binding affinity using labeled proteins.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., sulfotransferases) to map binding pockets. Prior studies on sulfamoyl benzoates suggest competitive inhibition mechanisms .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) paired with HPLC monitoring reveal decomposition pathways. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis of the sulfonyl group. Storage at -20°C in amber vials is recommended .

Methodological Challenges & Data Analysis

Q. What experimental designs are optimal for resolving spectral overlaps in NMR analysis of methyl-substituted benzoates?

- Use 2D NMR (COSY, HSQC) to differentiate overlapping methyl signals. Deuterated solvents (e.g., DMSO-d₆) improve resolution. Paramagnetic relaxation agents can suppress noise in crowded spectral regions .

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?

- Refine computational models using SHELX -derived crystallographic data as a benchmark. Adjust force field parameters (e.g., in Amber or CHARMM) to better match observed bond angles and torsional strains. Validate with multiple derivatives to identify systematic errors .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.